molecular formula C12H8N4O2 B8706251 4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine

4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8706251
M. Wt: 240.22 g/mol
InChI Key: JOKLPCIZZTWMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-3-1-2-8(6-9)11-10-4-5-13-12(10)15-7-14-11/h1-7H,(H,13,14,15)

InChI Key

JOKLPCIZZTWMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=CNC3=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65 mmol), 3-nitrophenylboronic acid (17.4 g, 104 mmol), Pd(dppf)Cl2—CH2Cl2 (2.13 g, 2.60 mmol), and 2 M sodium carbonate (81.5 mL, 163 mmol) in DMF (217 mL) was degassed for 10 minutes and then heated at 115° C. for 1 hour. After the reaction mixture was cooled to room temperature, water (700 mL) and sorbitol (20 g) were added which led to the precipitation of the desired product. After 30 minutes of stirring, the precipitate was filtered to give the crude product which was then slurried from EtOAc (100 mL) and hexanes (150 mL) for 30 minutes. Filtration of the precipitate gave 4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine. LRMS (ESI) calc'd for C12H9N4O2 [M+H]+: 241, found 241.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
81.5 mL
Type
reactant
Reaction Step One
Name
Quantity
217 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

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